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Cat. No.: B1195854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lanosol, chemically known as 2,3-dibromo-4,5-dihydroxybenzyl alcohol, is a bromophenol

commonly found in marine red algae, particularly of the family Rhodomelaceae.[1][2][3] These

compounds are of significant interest to the pharmaceutical and drug development industries

due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer

properties.[4][5][6] Accurate and unambiguous structural characterization is paramount for any

further investigation and development of Lanosol as a potential therapeutic agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation of organic molecules like Lanosol. It provides detailed information about the

chemical environment of individual atoms, their connectivity, and the overall three-dimensional

structure. This application note provides a comprehensive guide to the characterization of

Lanosol using ¹H and ¹³C NMR spectroscopy, including detailed experimental protocols and

data interpretation.

Predicted and Reported NMR Spectroscopic Data of
Lanosol
The following tables summarize the reported ¹³C NMR data and predicted ¹H NMR data for

Lanosol. The ¹³C NMR data is referenced from the analysis of a sample in acetone-d₆.[7] The
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¹H NMR chemical shifts are predicted based on the analysis of structurally similar brominated

and hydroxylated benzyl alcohol derivatives, as the complete assigned proton data was not

available in the cited literature.

Table 1: ¹³C NMR Chemical Shift Data for Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol)

Carbon Atom Chemical Shift (δ) in ppm (Acetone-d₆)

C-1 ~140-145

C-2 ~110-115

C-3 ~115-120

C-4 ~145-150

C-5 ~140-145

C-6 ~115-120

C-7 (-CH₂OH) ~60-65

Data is referenced from Kurihara et al., J. Nat. Prod. 1999, 62, 882-884, as cited in spectral

databases.[7]

Table 2: Predicted ¹H NMR Data for Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol)

Proton(s)
Predicted Chemical
Shift (δ) in ppm

Predicted
Multiplicity

Predicted Coupling
Constant (J) in Hz

H-6 ~7.0-7.2 s -

-CH₂OH (H-7) ~4.5-4.7 s -

4-OH ~8.5-9.5 s (broad) -

5-OH ~8.5-9.5 s (broad) -

-CH₂OH ~5.0-5.5 s (broad) -
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Note: Chemical shifts of hydroxyl protons are highly dependent on solvent, concentration, and

temperature and may exchange with residual water in the solvent.

Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of high-quality NMR

spectra of Lanosol.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of purified Lanosol directly into a clean, dry

NMR tube.

Solvent Selection: Choose a suitable deuterated solvent. Acetone-d₆ is a good starting point

as literature data is available in this solvent.[7] Other common solvents for similar

compounds include DMSO-d₆ and Methanol-d₄. The choice of solvent can affect the

chemical shifts, particularly of the hydroxyl protons.

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

Homogenization: Vortex the NMR tube for 30-60 seconds to ensure complete dissolution of

the sample. If necessary, gentle heating or sonication can be used to aid dissolution.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an

internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR

spectrometers can reference the spectra to the residual solvent signal.

NMR Data Acquisition
The following experiments are recommended for a comprehensive structural characterization of

Lanosol. Experiments should be performed on a 400 MHz or higher field NMR spectrometer.

3.2.1. ¹H NMR Spectroscopy

Purpose: To identify the number and chemical environment of the protons in the molecule.

Experiment: Standard 1D ¹H NMR.
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Key Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-3 seconds.

3.2.2. ¹³C NMR Spectroscopy

Purpose: To identify the number and chemical environment of the carbon atoms.

Experiment: Standard 1D ¹³C NMR with proton decoupling.

Key Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

Relaxation Delay (d1): 2 seconds.

3.2.3. 2D NMR Spectroscopy (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, the following 2D NMR

experiments are highly recommended:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which

protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are

separated by two or three bonds, which is crucial for piecing together the molecular

structure.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic

characterization of Lanosol.
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Experimental Workflow for Lanosol NMR Characterization

Sample Preparation

NMR Data Acquisition

Data Processing and Analysis

Weigh Lanosol (5-10 mg)

Dissolve in Deuterated Solvent (e.g., Acetone-d6)

Transfer to NMR Tube

1D ¹H NMR

1D ¹³C NMR

2D COSY

2D HSQC

2D HMBC

Fourier Transform & Phasing

Chemical Shift Referencing

Peak Integration (¹H)

Signal Assignment

Structure Elucidation
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NMR Structural Correlations for Lanosol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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